



Application Note: Mass Spectrometry-Based Analysis of G0 N-Glycans

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Compound of Interest		
Compound Name:	G0 N-glycan-Asn	
Cat. No.:	B1236651	Get Quote

Introduction

Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, such as monoclonal antibodies (mAbs), influencing their efficacy, stability, and safety.[1] N-linked glycans, attached to asparagine (Asn) residues, play a significant role in these functions.[2] The G0 glycan is a core, non-galactosylated complex-type N-glycan structure. Its variants, such as G0F (fucosylated G0), are the most common glycoforms found on therapeutic antibodies. The absence of galactose and sialic acid in G0 structures simplifies the glycan profile, making it a key focus in biopharmaceutical development and quality control. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the detailed characterization and quantification of these N-glycans.[3]

This document provides a comprehensive guide to the analysis of **G0 N-glycan-Asn**, covering sample preparation, glycan release, derivatization, and LC-MS/MS analysis. The protocols are designed for researchers, scientists, and drug development professionals aiming to achieve accurate and reproducible glycan profiling.

Principle of Analysis

The analysis of N-glycans from a glycoprotein typically involves a multi-step workflow:

• Enzymatic Release: N-glycans are cleaved from the protein backbone using the enzyme Peptide-N-Glycosidase F (PNGase F), which cuts the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.[2]



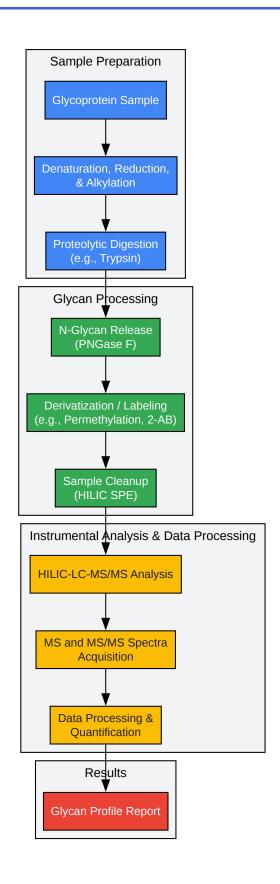
- Derivatization/Labeling: Released glycans can be analyzed in their native form, but are often
 derivatized to improve ionization efficiency and detection sensitivity in mass spectrometry.[4]
 Common methods include permethylation or labeling with fluorescent tags like 2aminobenzamide (2-AB) or InstantPC.
- Chromatographic Separation: Labeled or native glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which separates glycans based on their size and polarity.
- Mass Spectrometry Detection and Fragmentation: The separated glycans are detected by a
 mass spectrometer, which determines their mass-to-charge ratio (m/z). Tandem mass
 spectrometry (MS/MS) is then used to fragment the glycan ions, providing structural
 information for confident identification.

This workflow enables both the identification and quantification of different G0 glycoforms present in a sample.

Experimental Workflow for N-Glycan Analysis

The overall process from a purified glycoprotein to final data analysis is outlined below.





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Caption: General workflow for N-glycan analysis from glycoprotein to final report.



Structure of a Common G0 Variant (G0F)

The G0F glycan is a core fucosylated, biantennary complex N-glycan lacking terminal galactose. Its structure is fundamental in the glycosylation of monoclonal antibodies.

Asn N-link **GICNAC** α1-6 **GICNAC** Fuc β1**-**4 Man α1**-**3 Man Man β1-2 β1-2 **GICNAC GICNAC**

G0F N-Glycan Structure

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Caption: Logical diagram of a core-fucosylated (G0F) N-glycan linked to Asparagine.

Protocols



Protocol 1: N-Glycan Release from Glycoprotein

This protocol describes the steps for denaturing a glycoprotein, releasing the N-glycans using PNGase F, and preparing them for labeling.

Materials:

- Purified glycoprotein (20-500 μg)
- 0.6 M TRIS buffer, pH 8.5
- 1,4-dithiothreitol (DTT) solution (2 mg/ml in TRIS buffer)
- Iodoacetamide (IAA) solution (12 mg/ml in TRIS buffer)
- 50 mM Ammonium Bicarbonate (AmBic)
- TPCK-treated Trypsin (50 μg/ml in 50 mM AmBic)
- PNGase F enzyme
- C18 Sep-Pak cartridges
- HPLC-grade water, acetonitrile, methanol, 1-propanol, 5% acetic acid

Procedure:

- Reduction and Alkylation:
 - Lyophilize 20-500 μg of the purified glycoprotein sample.
 - Resuspend the dried sample in 0.5 ml of DTT solution and incubate at 50°C for 1 hour.
 - Cool to room temperature and add 0.5 ml of IAA solution. Incubate in the dark at room temperature for 1 hour.
 - Dialyze the sample against 50 mM AmBic at 4°C for 16-24 hours to remove excess reagents.



- Lyophilize the dialyzed sample.
- Proteolytic Digestion:
 - Resuspend the dried, alkylated protein in 0.5 ml of trypsin solution.
 - Incubate overnight (12-16 hours) at 37°C.
 - Stop the reaction by adding 2 drops of 5% acetic acid.
- Glycopeptide Purification (Optional but Recommended):
 - Condition a C18 Sep-Pak cartridge with methanol, 5% acetic acid, 1-propanol, and finally 5% acetic acid.
 - Load the trypsin-digested sample onto the cartridge.
 - Wash the column with 4 ml of 5% acetic acid.
 - Elute the glycopeptides with successive 2 ml volumes of 20%, 40%, and 100% 1-propanol.
 - Pool the eluted fractions and lyophilize.
- N-Glycan Release with PNGase F:
 - Resuspend the lyophilized glycopeptides in 200 μl of 50 mM AmBic.
 - Add 2 μl of PNGase F and incubate at 37°C for 4 hours.
 - Add another 3 μl of PNGase F and continue incubation overnight (12-16 hours).
 - Stop the reaction with 2 drops of 5% acetic acid.
- Separation of Released Glycans from Peptides:
 - Condition a new C18 Sep-Pak cartridge as in step 3.
 - Load the PNGase F-digested sample onto the column.



- Collect the flow-through, which contains the released N-glycans.
- Wash the column with 4 ml of 5% acetic acid and collect this wash fraction as well.
- Pool the flow-through and wash fractions, then lyophilize to obtain the purified N-glycans.

Protocol 2: Permethylation of Released N-Glycans

Permethylation is a derivatization technique that replaces all hydrogen atoms of hydroxyl and amine groups with methyl groups. This stabilizes sialic acids, removes structural ambiguity, and enhances ionization for MS analysis.

Materials:

- Lyophilized N-glycans
- Dimethyl sulfoxide (DMSO)
- Sodium hydroxide (NaOH)
- Methyl iodide (CH₃I)
- Dichloromethane
- HPLC-grade water

Procedure: This protocol is based on the principles of solid-phase permethylation, which is often performed on 96-well plates for higher throughput.

- Sample Reconstitution: Dissolve the dried N-glycans in a small volume of DMSO.
- Derivatization:
 - Add a slurry of powdered NaOH in DMSO to the glycan sample.
 - Add methyl iodide and agitate the reaction mixture at room temperature.
- Quenching and Extraction:



- · Quench the reaction with water.
- Extract the permethylated glycans using dichloromethane.
- Wash the organic phase with water to remove impurities.
- Drying and Reconstitution:
 - Evaporate the dichloromethane to dryness.
 - Reconstitute the permethylated glycans in a suitable solvent (e.g., 50% methanol) for MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (UHPLC) system.
- A HILIC column, such as one packed with amide, amine, or zwitterionic materials.
- A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS.

LC Conditions (Example for Labeled Glycans):

- Column: HILIC, e.g., Agilent AdvanceBio Glycan Mapping.
- Mobile Phase A: Ammonium formate (e.g., 80 mM, pH 4.4).
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from high organic content (e.g., 80% B) to a lower organic content to elute the glycans.
- Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for analytical scale).
- Column Temperature: 40-60°C.

MS Conditions:



- Ionization Mode: Positive ion Electrospray Ionization (ESI).
- MS Scan Range: m/z 400-2000.
- Data Acquisition: Data-dependent acquisition (DDA), where the most abundant precursor ions in an MS1 scan are automatically selected for MS/MS fragmentation.
- Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used to generate informative fragment ions for glycan structure elucidation.

Quantitative Data Presentation

Mass spectrometry allows for the relative quantification of different glycoforms. The intensity of the ion signal for each glycan is expressed as a percentage of the total signal for all identified glycans. Below is a representative table of G0 glycan variants quantified from a therapeutic monoclonal antibody.

Glycan ID	Common Name	Structure (Monosacchari de Count)	Observed Mass (m/z)	Relative Abundance (%)
FA2	G0F	Hex(3)HexNAc(4)Fuc(1)	1485.5	45.2
FA2G1	G1F	Hex(4)HexNAc(4)Fuc(1)	1647.6	35.8
FA2G2	G2F	Hex(5)HexNAc(4)Fuc(1)	1809.6	12.5
A2	G0	Hex(3)HexNAc(4	1339.5	2.5
M5	Man5	Hex(5)HexNAc(2	1257.4	1.8
Other	-	-	-	2.2



Note: This table presents illustrative data. Actual values will vary depending on the glycoprotein, expression system, and manufacturing process. The nomenclature FA2 corresponds to a biantennary glycan (A2) with a core fucose (F). G1 and G2 denote the presence of one or two terminal galactose residues, respectively. Man5 is a high-mannose type glycan.

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